![molecular formula C19H22BrN3O2 B12271609 7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12271609.png)
7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a bromine atom at the 7th position and a piperidine ring attached to a morpholine-4-carbonyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis or the Friedländer synthesis.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Morpholine-4-carbonyl Group: This step involves the reaction of the piperidine derivative with morpholine-4-carbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-(piperazin-1-yl)quinoline: Similar structure but with a piperazine ring instead of a piperidine ring.
2-Bromo-4-chloropyridine: Contains a bromine and chlorine atom on a pyridine ring.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Features a benzothiadiazole core with a bromine atom.
Uniqueness
7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine-4-carbonyl group and the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H22BrN3O2 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
[1-(7-bromoquinolin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H22BrN3O2/c20-16-5-3-14-4-6-18(21-17(14)12-16)23-7-1-2-15(13-23)19(24)22-8-10-25-11-9-22/h3-6,12,15H,1-2,7-11,13H2 |
Clé InChI |
ZDAVAOQCOAGUFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC3=C(C=CC(=C3)Br)C=C2)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)
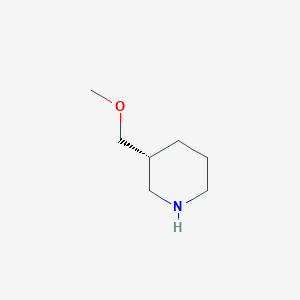
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12271538.png)
![3-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12271543.png)
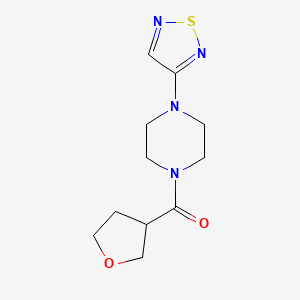

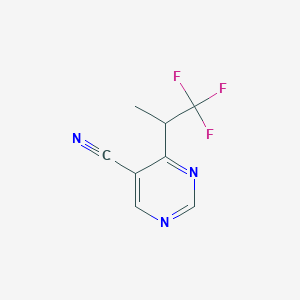
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B12271566.png)
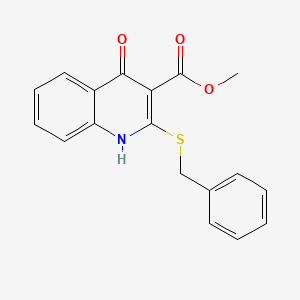
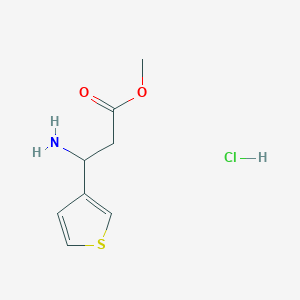
![2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine](/img/structure/B12271592.png)
![2-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12271593.png)
